An In-depth Technical Guide on the Chemical Properties of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate
An In-depth Technical Guide on the Chemical Properties of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, also known as (S)-4-nitrophenylalanine, is a synthetic amino acid derivative of phenylalanine. This guide provides a comprehensive overview of its chemical properties, with a focus on its hydrate form. This compound is of significant interest in biomedical research, particularly in the field of immunology, where it has been utilized as a tool to modulate immune responses. Its incorporation into peptides has been shown to enhance their immunogenicity, offering potential applications in the development of novel vaccines and immunotherapies. This document details its physicochemical characteristics, experimental protocols for its analysis, and its role in biological signaling pathways.
Physicochemical Properties
The chemical and physical properties of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂O₅ | [1][2] |
| Molecular Weight | 228.20 g/mol | [1][2] |
| CAS Number | 207591-86-4 | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: Quantitative Physicochemical Data
| Property | Value | Conditions | Source |
| Melting Point | 245-251 °C (decomposes) | Not specified | [3] |
| Boiling Point | 414.1 ± 35.0 °C | Predicted | |
| Solubility | 16.67 mg/mL | In water with sonication, warming, and pH 10 adjustment | [1] |
| Soluble | In Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] | |
| Specific Optical Rotation ([α]D²⁵) | +6.8° | c = 1.3 in 3 M HCl | |
| pKa | Not experimentally determined in searched literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate.
Synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid
A common method for the synthesis of 4-nitrophenylalanine is the nitration of phenylalanine. The following protocol is adapted from literature procedures for the synthesis of p-nitrophenylalanine[4][5].
Materials:
-
(S)-Phenylalanine
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (90%)
-
Ice
-
Lead(II) Carbonate (PbCO₃)
-
Hydrogen Sulfide (H₂S) gas
-
95% Ethanol
-
Deionized Water
Procedure:
-
In a flask kept at 0 °C, dissolve 10.0 g of (S)-phenylalanine in 16 mL of concentrated sulfuric acid with stirring.
-
Slowly add 3.0 mL of 90% nitric acid dropwise to the stirring solution, ensuring the temperature remains at approximately 0 °C.
-
After the addition is complete, continue stirring the solution for an additional 10-15 minutes.
-
Pour the reaction mixture over approximately 200 mL of ice and then dilute with water to a total volume of about 700 mL.
-
Heat the solution to boiling and neutralize it with approximately 80 g of lead(II) carbonate.
-
Filter the resulting precipitate while the solution is hot.
-
Bubble hydrogen sulfide gas through the filtrate to precipitate any remaining lead ions as lead(II) sulfide.
-
Filter the solution to remove the lead(II) sulfide precipitate.
-
Reduce the volume of the filtrate to one-third of its original volume by evaporation.
-
The solid product will precipitate upon cooling. Filter the solid and wash it with 95% ethanol.
-
For further purification and to obtain the hydrate form, recrystallize the product from boiling water[4].
Recrystallization for Purification and Hydrate Formation
Recrystallization is a standard procedure to purify solid compounds and can be used to obtain the hydrate form of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid[6][7][8].
Materials:
-
Crude (S)-2-Amino-3-(4-nitrophenyl)propanoic acid
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of deionized water, just enough to form a slurry.
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot water until it does.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For complete crystallization, the flask can be placed in an ice bath for about 5 minutes[6].
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals to a constant weight. The presence of water of hydration can be confirmed by methods such as Karl Fischer titration.
Determination of Physicochemical Properties
The melting point is determined using a capillary melting point apparatus[9][10].
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a moderate rate until the temperature is about 20 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[10].
A qualitative and semi-quantitative assessment of solubility can be performed as follows[4].
Procedure:
-
Add a small, known amount of the compound to a test tube.
-
Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) at room temperature.
-
Vortex or shake the mixture vigorously for a set period.
-
Observe if the solid dissolves completely.
-
If not, the mixture can be gently heated to assess solubility at elevated temperatures.
-
For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
The specific rotation is measured using a polarimeter[11][12].
Procedure:
-
Prepare a solution of the compound of a known concentration in a suitable solvent (e.g., 3 M HCl).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 25 °C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
The Karl Fischer titration is a standard method for determining the water content in a substance, which is essential for confirming the hydrate form[9][13][14][15][16].
Procedure:
-
The Karl Fischer titrator is prepared with the appropriate reagents.
-
A known mass of the sample is accurately weighed and introduced into the titration vessel containing a solvent (e.g., methanol).
-
The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.
-
The endpoint is detected potentiometrically.
-
The water content is calculated based on the amount of titrant consumed.
Biological Activity and Signaling Pathways
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid has been identified as a valuable tool in immunology for its ability to break immune self-tolerance. When this unnatural amino acid is incorporated into self-proteins, it can render them immunogenic, leading to the generation of a T-cell dependent polyclonal antibody response[17]. This effect is primarily mediated through the Major Histocompatibility Complex (MHC) class II antigen presentation pathway in antigen-presenting cells (APCs) such as dendritic cells.
MHC Class II Antigen Presentation Pathway
The following diagram illustrates the general pathway of how an exogenous protein (containing the unnatural amino acid) is processed and presented by an APC to a CD4+ T-helper cell, leading to T-cell activation.
Caption: MHC Class II antigen presentation pathway.
The incorporation of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid into a self-protein creates a novel epitope. When this modified protein is taken up by an APC, it is processed into peptide fragments. The nitro-containing peptide can then be loaded onto an MHC class II molecule and presented on the cell surface. This new peptide-MHC complex is recognized as foreign by CD4+ T-helper cells, thereby breaking self-tolerance and initiating a T-cell-mediated immune response[2][10][17][18][19].
Experimental Workflow for Assessing Immunogenicity
The following diagram outlines a typical workflow to assess the immunogenicity of a peptide containing (S)-2-Amino-3-(4-nitrophenyl)propanoic acid.
Caption: Workflow for immunogenicity assessment.
Conclusion
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is a valuable synthetic amino acid with distinct physicochemical properties. Its utility in breaking immune tolerance highlights its potential in the development of novel immunotherapies. This guide provides a foundational understanding of its chemical characteristics, detailed experimental protocols for its handling and analysis, and an overview of its biological application in modulating immune signaling pathways. Further research into its specific pKa values and a broader exploration of its biological activities will undoubtedly expand its applications in chemical biology and drug discovery.
References
- 1. MHC class II - Wikipedia [en.wikipedia.org]
- 2. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 8. Minimalistic ice recrystallisation inhibitors based on phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcckf.com [mcckf.com]
- 10. Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function | PLOS One [journals.plos.org]
- 11. lifeandbiology.com [lifeandbiology.com]
- 12. Antigen Processing and Presentation | British Society for Immunology [immunology.org]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. Karl Fischer water content titration - Scharlab [scharlab.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 19. Frontiers | Control of T-Cell Activation and Signaling by Amino-Acid Catabolizing Enzymes [frontiersin.org]
